molecular formula C10H17NO4 B1604415 1-(Ethoxyacetyl)piperidine-4-carboxylic acid CAS No. 1042796-13-3

1-(Ethoxyacetyl)piperidine-4-carboxylic acid

Cat. No.: B1604415
CAS No.: 1042796-13-3
M. Wt: 215.25 g/mol
InChI Key: STSLSQLHRCZXIE-UHFFFAOYSA-N
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Description

1-(Ethoxyacetyl)piperidine-4-carboxylic acid (also known as 1-EA) is an organic compound belonging to the class of carboxylic acids. It is a colorless solid with a melting point of 156°C and a boiling point of 223°C. 1-EA is used in various scientific applications, including synthesis, medicinal chemistry and biochemistry.

Scientific Research Applications

Synthesis and Biological Applications

  • Cardiovascular Activity and Electrochemical Properties : A study by Krauze et al. (2004) explored the synthesis and cardiovascular activity of nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, using piperidine in their synthesis process. The research highlighted the potential of these compounds in cardiovascular applications and their electrochemical oxidation properties (Krauze et al., 2004).

  • Antimicrobial Activity : Patel et al. (2011) investigated new pyridine derivatives for their antimicrobial activity, incorporating piperidine derivatives in their synthesis. This research contributes to the ongoing search for new antimicrobial agents (Patel et al., 2011).

Materials Science and Catalysis

  • Nanomagnetic Reusable Catalyst : Ghorbani-Choghamarani and Azadi (2015) synthesized Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles. These nanoparticles were used as a novel nanomagnetic reusable catalyst for efficient synthesis, demonstrating the intersection of organic synthesis and materials science (Ghorbani-Choghamarani & Azadi, 2015).

  • Crystal and Molecular Structure Analysis : The crystal and molecular structure of 4-carboxypiperidinium chloride, closely related to the compound of interest, was elucidated by Szafran et al. (2007). This research provides insights into the structural aspects of piperidine derivatives, which are crucial for understanding their reactivity and potential applications (Szafran et al., 2007).

Properties

IUPAC Name

1-(2-ethoxyacetyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-2-15-7-9(12)11-5-3-8(4-6-11)10(13)14/h8H,2-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSLSQLHRCZXIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649324
Record name 1-(Ethoxyacetyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042796-13-3
Record name 1-(Ethoxyacetyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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